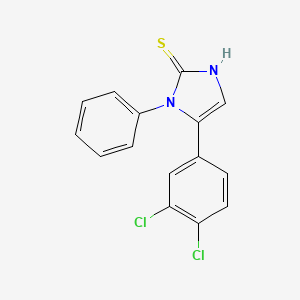

5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione

Description

5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a dichlorophenyl group and a phenyl group attached to the imidazole ring, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-3-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2S/c16-12-7-6-10(8-13(12)17)14-9-18-15(20)19(14)11-4-2-1-3-5-11/h1-9H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUQFAPNFZDCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CNC2=S)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with thiourea to yield the target compound. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-one: Known for its anti-inflammatory activity.

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Studied for its antiviral properties.

Uniqueness

5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione stands out due to its unique combination of the dichlorophenyl and phenyl groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione is an imidazole derivative that has garnered attention for its diverse biological activities. This compound features a dichlorophenyl and a phenyl group, which may enhance its pharmacological properties. Research indicates that compounds in this class can exhibit antibacterial, anticancer, anti-inflammatory, and antioxidant activities.

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 4-(3,4-dichlorophenyl)-3-phenyl-1H-imidazole-2-thione |

| Molecular Formula | C15H10Cl2N2S |

| Molecular Weight | 325.22 g/mol |

| CAS Number | 1105191-01-2 |

1. Antibacterial Activity

Research has shown that imidazole derivatives, including this compound, exhibit significant antibacterial properties. For instance, studies indicate that derivatives with similar structures have demonstrated effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

2. Anticancer Activity

The anticancer potential of 5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione has been explored through various studies. Thiourea derivatives have been shown to target specific molecular pathways involved in cancer progression. For example, some derivatives exhibit IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines . Additionally, a study highlighted that certain thiourea compounds induced apoptosis in cancer cells by disrupting cell cycle progression .

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound are notable as well. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α significantly. In some studies, these compounds showed inhibition rates of up to 89% against IL-6 at concentrations of 10 µg/mL, outperforming conventional anti-inflammatory drugs .

4. Antioxidant Activity

Imidazole derivatives are also recognized for their antioxidant properties. They help mitigate oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses. This activity is crucial for preventing cellular damage and could be beneficial in treating various oxidative stress-related diseases .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Case Study on Anticancer Efficacy : A study evaluating the anticancer effects of thiourea derivatives found that specific structural modifications increased potency against liver carcinoma cell lines (HEPG2). The results indicated significant cytotoxicity with IC50 values as low as 1.50 µM .

- Antibacterial Evaluation : In a comparative analysis of various imidazole derivatives, it was found that modifications in the phenyl group significantly impacted antibacterial efficacy against multi-drug resistant strains .

Q & A

Q. What are the recommended synthetic routes for 5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or through multi-step protocols involving thiolation of imidazole precursors. Key parameters include solvent selection (e.g., ethanol or DMF), catalysts (e.g., KOH or piperidine), and temperature control (reflux at 80–100°C). Purification often involves recrystallization from methanol or column chromatography. Optimization requires systematic variation of molar ratios, reaction times, and catalysts to maximize yield and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- IR spectroscopy identifies thione (C=S, ~1200 cm⁻¹) and aromatic C-H stretches.

- NMR (¹H/¹³C) confirms substituent positions via coupling patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm).

- HPLC with C18 columns and methanol/water mobile phases assesses purity (>95%).

- Elemental analysis validates stoichiometry (C, H, N, S content) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

Solubility is tested in polar (DMSO, ethanol) and non-polar solvents (chloroform) using gravimetric or UV-Vis methods. Stability studies involve:

Q. What preliminary biological screening approaches are suitable for evaluating its therapeutic potential?

Initial screens include:

- Enzyme inhibition assays (e.g., cyclooxygenase-2 or kinases) at 10–100 µM concentrations.

- Antimicrobial testing via broth microdilution (MIC values).

- Cytotoxicity assays (MTT or resazurin) on cell lines like HEK-293 or HeLa .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s electronic properties and target interactions?

- DFT calculations (B3LYP/6-31G* basis set) predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces.

- Molecular docking (AutoDock Vina) models binding affinities to targets like EGFR or 5-HT receptors, guided by crystallographic data (PDB IDs). Validation via MD simulations assesses binding stability .

Q. How can contradictions in synthetic yield or spectral data be resolved?

- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates/byproducts.

- Isotopic labeling : ¹³C-labeled precursors clarify ambiguous NMR signals.

- Single-crystal XRD resolves structural ambiguities (e.g., tautomerism between thione and thiol forms) .

Q. What advanced techniques are used to study its interaction with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized proteins.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).

- Cryo-EM : Visualizes compound-enzyme complexes at near-atomic resolution .

Q. How can researchers leverage chemical software for data management and experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.